2-chloro-5-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid
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Overview
Description
2-Chloro-5-(3-isopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)benzoic acid is a chemical compound that features a unique combination of a triazole ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(3-isopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)benzoic acid typically involves the formation of the triazole ring followed by its attachment to the benzoic acid derivative. One common method involves the cyclization of appropriate hydrazine derivatives with isothiocyanates to form the triazole ring, which is then chlorinated and coupled with a benzoic acid derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-isopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Chloro-5-(3-isopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring.
Mechanism of Action
The mechanism of action of 2-chloro-5-(3-isopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid: Lacks the isopropyl and sulfanyl groups, which may affect its biological activity.
5-(3-Isopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)benzoic acid: Lacks the chlorine atom, which may influence its reactivity and interactions.
Uniqueness
2-Chloro-5-(3-isopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)benzoic acid is unique due to the presence of both the chlorine atom and the isopropyl-sulfanyl substituted triazole ring. This combination of functional groups can enhance its reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H12ClN3O2S |
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Molecular Weight |
297.76 g/mol |
IUPAC Name |
2-chloro-5-(3-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzoic acid |
InChI |
InChI=1S/C12H12ClN3O2S/c1-6(2)10-14-15-12(19)16(10)7-3-4-9(13)8(5-7)11(17)18/h3-6H,1-2H3,(H,15,19)(H,17,18) |
InChI Key |
HLGNMSRRZWAWAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=S)N1C2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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